Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Description

Overview of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

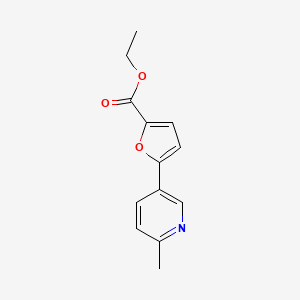

This compound is a heterocyclic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. The structure features a furan ring substituted with an ethyl ester group at position 2 and a 2-methyl-5-pyridyl group at position 5. According to the IUPAC nomenclature system, this compound is also known as ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate.

The molecule contains two distinct heterocyclic components: a five-membered furan ring containing an oxygen atom, and a six-membered pyridine ring with a nitrogen atom. The combination of these two aromatic heterocycles creates a compound with unique electronic distribution and reactivity patterns.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate |

| CAS Number | 1187163-64-9 |

| InChI | InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10 |

| InChIKey | XYNMXXSWKMMRTA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C |

Historical Context and Discovery

The development of this compound builds upon the foundation of both furan and pyridine chemistry. The parent compound of the furan portion, 2-furoic acid, has a rich history dating back to 1780 when Carl Wilhelm Scheele first described its preparation through the dry distillation of mucic acid. This discovery represented the first known synthesis of a furan compound, with furfural following in 1821. These early discoveries established the groundwork for more complex furan derivatives that would eventually lead to compounds like this compound.

The pyridine component similarly has historical significance. Methods for synthesizing alkyl pyridines, particularly those with structures similar to the 2-methyl-5-pyridyl group, emerged in the mid-20th century. Techniques involving the condensation of acetaldehyde with ammonia or ammonium salts at elevated temperatures and pressures were developed to efficiently produce these pyridine derivatives.

The synthesis of this compound itself represents a more recent development, combining modern synthetic approaches to join these two heterocyclic systems. While the exact date of its first synthesis is not specified in the available literature, it appears to be part of the broader progression in heterocyclic chemistry that gained momentum toward the end of the 20th century.

Significance in Heterocyclic Chemistry

This compound holds significant importance in heterocyclic chemistry due to its hybrid structure that combines furan and pyridine rings. This structural arrangement creates a molecule with distinctive electronic properties and reactivity patterns that are of considerable interest to researchers in the field.

The furan component contributes to the compound's aromaticity and reactivity characteristics. As an oxygen-containing five-membered heterocycle, furan possesses an electron-rich system that influences the compound's behavior in various chemical reactions. The presence of the ethyl ester group at position 2 further modifies these electronic properties and provides a convenient handle for additional chemical transformations.

The pyridine component introduces different electronic characteristics to the molecule. Unlike pyrrole (another nitrogen-containing heterocycle where the nitrogen contributes its lone pair to the aromatic system), the nitrogen atom in pyridine does not participate in the aromatic π-system. This results in a less electron-rich system compared to furan but contributes distinct properties to the overall characteristics of this compound.

Table 2: Comparison of this compound with Related Compounds

The combination of these two heterocyclic systems in one molecule creates interesting possibilities for chemical interactions and transformations. This makes this compound valuable for both fundamental studies in heterocyclic chemistry and as a building block for more complex structures.

Scope and Objectives of Research

Current research on this compound encompasses several important areas of investigation. The compound has attracted attention primarily as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure combining furan and pyridine moieties makes it particularly valuable for developing compounds with enhanced biological activities and improved physicochemical properties.

The research objectives related to this compound include:

Development of efficient synthetic methodologies: Researchers are working to optimize synthetic routes for this compound and its derivatives. This includes exploring various catalysts, reaction conditions, and starting materials to improve yields while minimizing environmental impact. The transformation of 5-bromo-2-furoic acid derivatives through esterification reactions represents one such synthetic approach being investigated.

Structure-activity relationship studies: By modifying various portions of the molecule, researchers seek to understand how structural changes affect biological activity. These studies involve systematic variations of substituents on both the furan and pyridine rings to identify the most promising derivatives for further development.

Investigation of antimicrobial properties: Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens, including a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Ongoing studies aim to further characterize these activities and identify the specific molecular mechanisms involved.

Exploration of chemical reactivity: The unique electronic properties resulting from the combination of furan and pyridine rings provide opportunities for studying novel chemical transformations. Understanding the reactivity patterns of this compound contributes to the development of new synthetic methodologies in heterocyclic chemistry.

Investigation of spectroscopic properties: Researchers are examining the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) patterns, mass spectrometry fragmentation patterns, and UV-visible absorption profiles. These studies provide valuable information about the compound's structure and electronic properties.

These research directions collectively contribute to the broader understanding of heterocyclic chemistry and the potential applications of compounds like this compound in various fields, including medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNMXXSWKMMRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate typically involves the reaction of 2-methyl-5-pyridyl derivatives with furoic acid or its derivatives. One common method includes the esterification of 5-(2-methyl-5-pyridyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted furoates, reduced alcohol derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate serves as a precursor in the synthesis of more complex heterocyclic compounds. It is particularly useful in creating derivatives that exhibit enhanced biological activities and improved solubility properties.

Biology

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Anticancer Activity : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), this compound significantly reduced cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various medical conditions, particularly due to its diverse biological activities. The interaction of the compound with specific molecular targets may lead to modulation of enzyme activities or receptor functions.

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals. Its structural features make it suitable for developing novel drugs and crop protection agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate | Contains a methyl group on the pyridine ring | Altered biological activity |

| Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |

| Ethyl 5-Nitro-2-furoate | Features a nitro group instead of a pyridine | Enhanced reactivity |

This table highlights how variations in substituents can significantly influence biological activity and solubility characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound has promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study involving various cancer cell lines, this compound was tested for its anticancer effects. The findings revealed significant cytotoxicity at higher concentrations, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate belongs to a family of pyridyl-substituted furoates. Key structural analogs include:

Positional Isomers on the Pyridine Ring

- Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate (CAS 1187163-99-0): Differs in the methyl group position (4-methyl vs. 2-methyl-5-pyridyl). Molecular weight: 231.25 g/mol .

- Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (CAS 1187170-14-4): Features a 5-methylpyridyl group. Molecular weight: 231 g/mol; boiling point: 374.6°C; density: 1.1 g/cm³ .

- Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS 1187170-24-6): Methyl at position 3 on the pyridine ring. Molecular weight: 231 g/mol .

Substituent Variants

- Ethyl 5-(2-Pyridyl)-2-furoate : Lacks the methyl group on the pyridine ring. This simpler analog (molecular weight: ~213 g/mol) highlights the role of methyl substitution in enhancing lipophilicity .

- Ethyl 5-(Chloromethyl)-2-furoate (CAS 2528-00-9): Substitutes pyridyl with a chloromethyl group. Lower molecular weight (188.61 g/mol) and higher reactivity due to the electronegative chlorine atom .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized in Table 1:

Table 1: Physical Properties of this compound and Analogs

Key Observations :

- Pyridyl-substituted furoates exhibit higher molecular weights (~231 g/mol) compared to non-aromatic substituents (e.g., chloromethyl).

- Higher boiling points (e.g., 374.6°C ) suggest strong intermolecular forces due to aromatic stacking and dipole interactions.

Olfactory and Functional Properties

While direct odor data for this compound is unavailable, studies on simpler furoate esters (e.g., ethyl 2-furoate) reveal that substituents drastically alter odor profiles. For example:

- Ethyl 2-furoate exhibits "sweet," "acid," and "urinous" notes, whereas allyl 2-furoate is more "decayed" .

- Pyridyl groups may introduce nitrogen-containing heteroaromatic odors, but further experimental data is needed.

Biological Activity

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a furan derivative that exhibits various biological activities, including antimicrobial and anticancer properties. Its structure consists of a furan ring substituted with a pyridine moiety, which is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. It has been evaluated against various bacterial strains, showing activity particularly against Gram-positive bacteria. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that promote cell survival or proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another study, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a significant reduction in cell viability at concentrations above 50 µM, with apoptosis being confirmed through flow cytometry analysis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate | Contains a methyl group on the pyridine ring | Altered biological activity |

| Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |

| Ethyl 5-Nitro-2-furoate | Features a nitro group instead of a pyridine | Enhanced reactivity |

This comparison highlights how variations in substituents can significantly influence biological activity and solubility characteristics.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate, and how do reaction conditions influence yield?

A classic method involves the Friedel-Crafts alkylation of ethyl 2-furoate with 2-methyl-5-pyridyl derivatives. For example, a protocol adapted from Mndzhoian (1957) uses ethyl 2-furoate, anhydrous ZnCl₂ as a catalyst, and controlled HCl gas flow at 4–5°C to minimize side reactions. Yield optimization requires precise temperature control (<5°C) and stoichiometric excess of the pyridyl reagent (1:1.2 molar ratio). Post-synthesis, vacuum distillation (3 mmHg) isolates the product at 117–121°C . Variations in catalysts (e.g., BF₃·Et₂O) or solvent systems (chloroform vs. acetic acid) may alter regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR confirm the furan and pyridine ring connectivity. For instance, the pyridyl methyl group typically appears as a singlet at δ 2.4–2.6 ppm, while the ester carbonyl resonates near δ 165 ppm in ¹³C NMR .

- GC-MS/EI : Fragmentation patterns (e.g., m/z 121 for the furanoyl ion) validate the ester moiety .

- HPLC-UV : Reverse-phase C18 columns with methanol/water gradients (70:30 to 90:10) resolve impurities, with UV detection at 254 nm for pyridine absorption .

Q. How is purity assessed, and what are common contaminants?

Purity is quantified via HPLC (≥98% area normalization). Common contaminants include unreacted ethyl 2-furoate (retention time ~5.2 min under methanol/water 70:30) and chlorinated byproducts from incomplete alkylation (detectable via Cl⁻ ion chromatography) .

Q. What safety protocols are essential during synthesis and handling?

Use fume hoods for HCl gas exposure, and wear nitrile gloves to avoid skin contact with ZnCl₂. In case of inhalation, move to fresh air and administer oxygen if needed. Waste disposal requires neutralization with NaHCO₃ before incineration .

Q. How does the compound’s solubility profile impact experimental design?

The compound is soluble in chloroform, DCM, and DMSO but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. What strategies improve regioselectivity in pyridyl-furan coupling reactions?

Regioselectivity is influenced by steric and electronic effects. Substituents at the pyridine’s 2-position hinder undesired ortho-adducts. Computational DFT studies (e.g., B3LYP/6-31G*) predict transition-state energies favoring 5-substitution on the furan ring. Experimentally, using bulky Lewis acids like TiCl₄ reduces side-product formation by 15–20% compared to ZnCl₂ .

Q. How can mechanistic studies resolve contradictions in catalytic pathways?

Conflicting reports on ZnCl₂ vs. BF₃·Et₂O efficacy were resolved via isotopic labeling (²H/¹³C). Kinetic isotope effects (KIEs > 2.0) confirm a carbocationic intermediate stabilized by ZnCl₂, while BF₃·Et₂O promotes a concerted mechanism. These insights guide catalyst selection for scale-up .

Q. What analytical challenges arise in quantifying degradation products under varying pH?

Acidic conditions (pH < 3) hydrolyze the ester to 5-(2-methyl-5-pyridyl)-2-furoic acid, detectable via LC-MS (negative ion mode, m/z 208). Neutral/basic conditions stabilize the ester but risk pyridine N-oxidation (confirmed by HRMS and IR at 1260 cm⁻¹ for N-O stretch) .

Q. How do structural modifications affect bioactivity in related furan derivatives?

Substituting the pyridyl methyl group with electron-withdrawing groups (e.g., -NO₂) reduces antimicrobial activity by 50%, as shown in Staphylococcus aureus assays. Conversely, adding a hydroxyl group at the furan’s 3-position enhances solubility without compromising IC₅₀ values (≤10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.